4-[(4-Chlorophenyl)sulfonyl]-2-butanone
Description
4-[(4-Chlorophenyl)sulfonyl]-2-butanone (molecular formula: C₁₀H₁₁ClO₃S) is a ketone derivative featuring a sulfonyl group (-SO₂-) attached to a 4-chlorophenyl ring at the 4-position of the butanone backbone. This compound combines the electron-withdrawing properties of the sulfonyl group with the lipophilic 4-chlorophenyl substituent, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11ClO3S |
|---|---|
Molecular Weight |
246.71g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonylbutan-2-one |
InChI |
InChI=1S/C10H11ClO3S/c1-8(12)6-7-15(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
ZINVECDASYBXFR-UHFFFAOYSA-N |
SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Phenyl-2-butanone
- Structure : C₁₀H₁₂O, lacking the sulfonyl and chlorine substituents.
- Properties : The absence of polar groups results in higher lipophilicity compared to the sulfonyl analog. This compound is primarily used as a laboratory chemical (CAS 2550-26-7) .
- Key Differences: Solubility: 4-Phenyl-2-butanone is more soluble in organic solvents due to its non-polar phenyl group.
4-(Methylthio)-2-butanone
- Structure : C₅H₈OS, featuring a methylthio (-SMe) group instead of the sulfonyl-chlorophenyl moiety.
- Properties : The thioether group is less electron-withdrawing than a sulfonyl group, leading to reduced polarity and different metabolic stability .
Comparison with Pharmacologically Relevant Chlorophenyl Derivatives
Levocetirizine Dihydrochloride
- Structure : C₂₁H₂₅ClN₂O₃·2HCl, containing a 4-chlorophenyl group linked to a piperazine-acetic acid backbone.
- Properties : As an antihistamine, its activity relies on the 4-chlorophenyl moiety for H₁ receptor binding. The dihydrochloride salt enhances aqueous solubility (CAS 130018-87-0) .
- Key Differences: Solubility: The ionic nature of levocetirizine’s dihydrochloride salt contrasts with the neutral, lipophilic sulfonyl-butanone structure. Bioactivity: Levocetirizine’s piperazine ring enables strong receptor interactions, whereas the sulfonyl group in the target compound may favor covalent or allosteric modulation.
Cetirizine-Related Impurities
- Properties : These impurities retain the 4-chlorophenyl group but vary in polar functional groups (e.g., acetic acid vs. sulfonyl) .
- Key Differences :
- Acid-Base Behavior : The acetic acid group in cetirizine derivatives introduces pH-dependent solubility, whereas the sulfonyl group in the target compound may stabilize via hydrogen bonding without ionization.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| 4-[(4-Chlorophenyl)sulfonyl]-2-butanone | C₁₀H₁₁ClO₃S | 246.70 g/mol | 4-ClPh-SO₂- | Moderate (polar solvents) |
| 4-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 g/mol | Phenyl | High (organic solvents) |
| 4-(Methylthio)-2-butanone | C₅H₈OS | 116.18 g/mol | -SMe | Moderate |
| Levocetirizine Dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 g/mol | 4-ClPh, piperazine, -COOH | High (aqueous) |
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